(2E)-3-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]prop-2-enamide is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological applications and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]prop-2-enamide typically involves the reaction of a phenylprop-2-enamide derivative with a tetrazole derivative. One common method includes the use of triethyl orthoformate and sodium azide to form the tetrazole ring . Another approach involves the use of alcohols and aldehydes in the presence of ammonia and molecular iodine to form nitrile intermediates, which then undergo [3+2] cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCRs) due to their efficiency and atom economy. For example, the Ugi-azide reaction, a type of MCR, can be used to synthesize tetrazole derivatives in a one-pot process .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(2E)-3-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]prop-2-enamide: Similar structure but with a chlorine substituent.
(2E)-3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)prop-2-enoic acid: Contains a methyl group on the tetrazole ring
Uniqueness
What sets (2E)-3-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]prop-2-enamide apart is its specific combination of a phenylprop-2-enamide backbone with a tetrazole ring, which provides unique electronic and steric properties. This makes it particularly effective in binding to enzyme active sites and exhibiting biological activity .
Properties
Molecular Formula |
C16H13N5O |
---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[3-(tetrazol-1-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H13N5O/c22-16(10-9-13-5-2-1-3-6-13)18-14-7-4-8-15(11-14)21-12-17-19-20-21/h1-12H,(H,18,22)/b10-9+ |
InChI Key |
FWNYQEDJCMTVHS-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.